Einecs 243-730-7

Angiotensin II Receptor Radioligand Displacement In Vitro Pharmacology

For EU-based pharmacology labs, sourcing REACH-compliant AT1 receptor ligands with defined binding data is a persistent supply chain challenge. This compound directly addresses that need. - Registered EINECS 243-730-7 substance, ensuring full REACH compliance and supply chain reliability for EU projects. - Provides a validated low-affinity starting point (Kd 200 µM at bovine AT1 receptor) for medicinal chemistry optimization. - Unique N-acetyl-dodecylphenyl and phenylpyrazolone architecture offers a distinctive analytical standard for method development.

Molecular Formula C33H44N4O5
Molecular Weight 576.7 g/mol
CAS No. 20318-58-5
Cat. No. B15341069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 243-730-7
CAS20318-58-5
Molecular FormulaC33H44N4O5
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)N(C(CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3)C(=O)O)C(=O)C
InChIInChI=1S/C33H44N4O5/c1-3-4-5-6-7-8-9-10-11-13-16-26-19-21-27(22-20-26)36(25(2)38)29(33(41)42)23-31(39)34-30-24-32(40)37(35-30)28-17-14-12-15-18-28/h12,14-15,17-22,29H,3-11,13,16,23-24H2,1-2H3,(H,41,42)(H,34,35,39)
InChIKeyDLNZZJTWMYDVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 243-730-7 Chemical Identity & Regulatory Profile


Einecs 243-730-7 (CAS 20318-58-5), IUPAC name 2-(N-acetyl-4-dodecylanilino)-4-oxo-4-[(5-oxo-1-phenyl-4H-pyrazol-3-yl)amino]butanoic acid, is a research-grade chemical of the aspartic acid derivative class, characterized by a molecular formula of C33H44N4O5 and a molecular weight of 576.7 g/mol [1]. The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 243-730-7, indicating its pre-1981 commercial presence in the EU market [2].

Critical Differential Factors for Einecs 243-730-7


Generic substitution of Einecs 243-730-7 is not advised due to its unique molecular architecture combining an N-acetylated dodecylphenyl group with a phenylpyrazolone moiety, a structural motif that confers specific physicochemical properties (predicted density: 1.16 g/cm³, refractive index: 1.583) and distinct biological target engagement [1]. This compound exhibits weak but measurable affinity for the type-1 angiotensin II receptor, a characteristic not shared by simpler aspartic acid derivatives [1]. Furthermore, the compound is officially registered under REACH with the EINECS designation 243-730-7, a regulatory status that alternatives lacking this inventory listing cannot replicate, creating compliance and sourcing barriers for EU-based research [2].

Evidence Guide for Einecs 243-730-7


AT1 Receptor Binding Affinity

Einecs 243-730-7 (CAS 20318-58-5) demonstrates weak but quantifiable binding to the bovine type-1 angiotensin II (AT1) receptor, with a dissociation constant (Kd) of 200,000 nM (200 µM) determined via competitive displacement of [125I]angiotensin II from adrenal cortical membranes [1]. This represents a measurable, though low-affinity, interaction with a clinically and physiologically relevant G protein-coupled receptor (GPCR), establishing a baseline of bioactivity that distinguishes it from structurally simpler, non-binding analogs. In contrast, closely related aspartic acid derivatives lacking the N-acetyl-4-dodecylanilino or 5-oxo-1-phenylpyrazol-3-yl groups show no detectable binding in this assay format, underscoring the functional importance of the compound's unique substituent pattern [1].

Angiotensin II Receptor Radioligand Displacement In Vitro Pharmacology

Density & Refractive Index Profile

The compound exhibits a predicted density of 1.16 g/cm³ and a refractive index of 1.583, as calculated from its molecular structure . These values serve as critical benchmarks for quality control and formulation development. While experimentally measured values for melting point, boiling point, and solubility are not currently available in the public domain, the predicted density provides a valuable starting point for material handling calculations, such as determining the volume occupied by a given mass for inventory management or solution preparation . The refractive index can be used for identity verification via refractometry, a rapid and non-destructive analytical technique. Compared to structurally related compounds lacking the dodecyl chain, Einecs 243-730-7 is predicted to have a lower density, a consequence of the bulky hydrophobic substituent .

Physicochemical Characterization Quality Control Formulation

EINECS Listing & REACH Compliance

Einecs 243-730-7 is officially registered under the EU REACH regulation, as evidenced by its EINECS number 243-730-7 and inclusion in the European Inventory of Existing Commercial Chemical Substances [1]. This regulatory status provides distinct advantages over structurally similar but unregistered alternatives. For research institutions and industrial users within the EU, procurement of a REACH-registered substance ensures compliance with EU chemical legislation and simplifies the supply chain . Unregistered analogs, even if structurally similar, may face import restrictions, require costly and time-consuming pre-registration or inquiry processes, or be entirely unavailable to EU-based researchers [2]. The presence of a valid EINECS number is a direct and verifiable differentiator that carries tangible implications for procurement feasibility and cost.

Regulatory Compliance Procurement EU Market Access

Purity & Research-Grade Specification

Einecs 243-730-7 is commercially available at a standard purity of 95% as a research-grade compound, suitable for a range of non-clinical applications . This specification ensures that the material meets a minimum threshold of chemical identity and consistency, which is essential for reproducible experimental results. While not the highest purity available for some commodity chemicals, the 95% specification represents a balanced choice between cost and quality for early-stage research, method development, and synthesis. In contrast, lower-purity technical-grade alternatives (e.g., <90%) introduce higher levels of unidentified impurities that can confound biological assays or interfere with chemical reactions. Conversely, ultra-high purity (>99%) may be cost-prohibitive for large-scale screening or synthesis without providing proportional experimental benefit.

Analytical Chemistry Quality Assurance Research Procurement

Applications of Einecs 243-730-7


Angiotensin II Receptor Probe Development

For academic pharmacology laboratories studying the structure-activity relationships (SAR) of angiotensin II receptor ligands, Einecs 243-730-7 (CAS 20318-58-5) provides a defined starting point. Its measured Kd of 200 µM at the bovine AT1 receptor [1] offers a benchmark for optimizing affinity through medicinal chemistry. Unlike completely inactive scaffolds, this compound demonstrates that the core aspartic acid-phenylpyrazolone motif can engage the target, albeit weakly. Researchers can use this as a low-affinity control or a template for iterative synthetic modifications, focusing on improving potency while monitoring selectivity. This application is directly supported by the quantitative binding data and is not feasible with simpler aspartic acid derivatives that show no detectable interaction with the AT1 receptor.

Analytical Method & Reference Standard Development

Due to its well-defined physicochemical properties (predicted density 1.16 g/cm³, refractive index 1.583) and commercial availability at 95% purity , Einecs 243-730-7 is a suitable candidate for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of this specific chemical entity or related compounds. Its unique combination of hydrophobic (dodecyl) and polar (aspartic acid, pyrazolone) functional groups provides a chromatographic challenge that helps optimize separation conditions for complex mixtures. The defined purity specification allows for its use as a system suitability standard or a reference material for method qualification, provided the user independently verifies purity for their specific purpose.

REACH-Compliant Research in the EU

For any research institution, contract research organization (CRO), or industrial laboratory operating within the European Union, the procurement and use of chemicals is subject to REACH regulation. Einecs 243-730-7 (EINECS 243-730-7) is a registered substance [2], meaning its supply chain is compliant and documented. This provides a significant advantage over unregistered structural analogs, which may be unavailable or subject to import delays and administrative burdens. Selecting this compound ensures regulatory simplicity and supply chain reliability for EU-based projects, a critical differentiator when planning long-term or multi-partner research initiatives . This scenario is directly derived from the regulatory evidence presented in Section 3.

Technical Documentation Hub

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